molecular formula C2H8BrN3 B014029 2-Aminoacetamidine dihydrobromide CAS No. 69816-37-1

2-Aminoacetamidine dihydrobromide

Cat. No.: B014029
CAS No.: 69816-37-1
M. Wt: 154.01 g/mol
InChI Key: CVJBACMWXLPWDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoacetamidine dihydrobromide can be synthesized through the reaction of glycine amidine dihydrobromide with butanedione in the presence of sodium acetate and sodium hydroxide . The reaction is typically carried out in a methanol-water mixture at low temperatures, followed by extraction and purification steps.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoacetamidine dihydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino and amidine groups.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-aminoacetamidine dihydrobromide involves its interaction with specific molecular targets, such as the muscarinic M1 receptor . As a partial agonist, it binds to the receptor and modulates its activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • 2-Aminoacetamidine hydrochloride
  • 2-Amino-4-methylbenzothiazole
  • 2-Amino-6-methylbenzothiazole

Comparison: 2-Aminoacetamidine dihydrobromide is unique due to its specific interaction with the muscarinic M1 receptor, which distinguishes it from other similar compounds . Its chemical structure and reactivity also make it a valuable compound in synthetic chemistry and biological research.

Properties

CAS No.

69816-37-1

Molecular Formula

C2H8BrN3

Molecular Weight

154.01 g/mol

IUPAC Name

2-aminoethanimidamide;hydrobromide

InChI

InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H

InChI Key

CVJBACMWXLPWDJ-UHFFFAOYSA-N

SMILES

C(C(=N)N)N.Br.Br

Isomeric SMILES

C(C(=N)[NH3+])[NH3+].[Br-].[Br-]

Canonical SMILES

C(C(=N)N)N.Br

Pictograms

Irritant

Synonyms

2-Amino-ethanimidamide Dihydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoacetamidine dihydrobromide
Reactant of Route 2
2-Aminoacetamidine dihydrobromide
Reactant of Route 3
2-Aminoacetamidine dihydrobromide
Reactant of Route 4
2-Aminoacetamidine dihydrobromide
Reactant of Route 5
2-Aminoacetamidine dihydrobromide
Reactant of Route 6
2-Aminoacetamidine dihydrobromide

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